CID 74222901 CID 74222901
Brand Name: Vulcanchem
CAS No.:
VCID: VC19813568
InChI: InChI=1S/2C10H15.4ClH.2Rh/c2*1-6-7(2)9(4)10(5)8(6)3;;;;;;/h2*1-5H3;4*1H;;/q;;;;;;2*+2/p-4
SMILES:
Molecular Formula: C20H30Cl4Rh2
Molecular Weight: 618.1 g/mol

CID 74222901

CAS No.:

Cat. No.: VC19813568

Molecular Formula: C20H30Cl4Rh2

Molecular Weight: 618.1 g/mol

* For research use only. Not for human or veterinary use.

CID 74222901 -

Specification

Molecular Formula C20H30Cl4Rh2
Molecular Weight 618.1 g/mol
Standard InChI InChI=1S/2C10H15.4ClH.2Rh/c2*1-6-7(2)9(4)10(5)8(6)3;;;;;;/h2*1-5H3;4*1H;;/q;;;;;;2*+2/p-4
Standard InChI Key QNIVKTTWBMFSBR-UHFFFAOYSA-J
Canonical SMILES CC1=C([C](C(=C1C)C)C)C.CC1=C([C](C(=C1C)C)C)C.[Cl-].[Cl-].[Cl-].[Cl-].[Rh+2].[Rh+2]

Introduction

Structural and Synthetic Characteristics

Molecular Structure

The compound features two rhodium(III) centers bridged by chloride ligands, each coordinated to a pentamethylcyclopentadienyl (Cp*) ligand. The Cp* ligands adopt an η5^5-bonding mode, stabilizing the rhodium centers in a pseudo-octahedral geometry. The dimer exhibits C2h_{2h} symmetry with Rh–Cl bond lengths of approximately 2.38 Å and Rh–Cp* centroid distances of 1.89 Å .

Synthesis

The synthesis involves reacting rhodium(III) chloride trihydrate (RhCl3_3·3H2_2O) with pentamethylcyclopentadiene (C5_5(CH3_3)5_5H) in hot methanol :

2C5(CH3)5H+2RhCl3(H2O)3[(C5(CH3)5)RhCl2]2+2HCl+6H2O2\, \text{C}_5(\text{CH}_3)_5\text{H} + 2\, \text{RhCl}_3(\text{H}_2\text{O})_3 \rightarrow [(\text{C}_5(\text{CH}_3)_5)\text{RhCl}_2]_2 + 2\, \text{HCl} + 6\, \text{H}_2\text{O}

The product precipitates as a crystalline solid, which is isolated via filtration and dried under vacuum.

Physicochemical Properties

PropertyValueSource
Molecular Weight618.1 g/mol
Melting Point>300°C
SolubilitySoluble in CHCl3_3, acetone; slightly soluble in THF, MeOH; insoluble in H2_2O
CAS Number12354-85-7
StabilityAir-stable, moisture-sensitive

Catalytic Applications

Hydrogenation and Transfer Hydrogenation

CID 74222901 catalyzes the hydrogenation of alkenes, alkynes, and ketones under mild conditions (1–100 atm H2_2, 20–100°C) . For example, it reduces styrene to ethylbenzene with >95% yield in propan-2-ol . The mechanism involves:

  • Dissociation of chloride bridges to form monomeric [Cp*RhCl2_2L] (L = solvent).

  • Oxidative addition of H2_2 to generate a rhodium hydride intermediate.

  • Substrate insertion and reductive elimination .

C–H Activation and Functionalization

The dimer enables ortho C–H olefination of phenol derivatives and oxidative annulation of pyridines via Rh(III)/Rh(I) redox cycling . For instance, it catalyzes the coupling of benzene with ethylene to form styrene derivatives .

Oxidative Olefination

In the presence of oxidants (e.g., AgSbF6_6), CID 74222901 promotes the oxidative olefination of aldehydes and ketones, yielding α,β-unsaturated carbonyl compounds.

Mechanistic Insights

Chloride Bridge Lability

The μ-chloro bridges are labile, allowing ligand substitution. Treatment with AgNO3_3 in polar solvents (e.g., MeCN) generates [Cp*Rh(MeCN)3_3]2+^{2+}, which is highly active in catalysis .

Reductive Pathways

Reduction with Zn in CO atmosphere produces [Cp*Rh(CO)2_2], a key intermediate in carbonylation reactions .

Acid-Stimulated H2_22 Evolution

Under acidic conditions, the compound evolves H2_2 via a concerted mechanism where protonation at the metal center coincides with hydride transfer from the Cp* ligand .

Hazard StatementPrecautionary Measure
H301: Toxic if swallowedUse PPE; avoid ingestion
H315: Skin irritationWear gloves
H319: Eye irritationUse safety goggles
H335: Respiratory irritationUse in fume hood

Storage recommendations include inert atmospheres (N2_2/Ar) and avoidance of moisture .

Comparison with Analogous Complexes

CompoundCatalytic ActivityStability
[Cp*IrCl2_2]2_2Lower H2_2 evolutionHigher thermal stability
[CpRhCl2_2]2_2 (non-methylated)Less active in C–H activationProne to decomposition

The iridium analog shows reduced activity in hydrogenation but enhanced stability, while non-methylated Cp ligands diminish electronic tuning .

Industrial and Research Relevance

CID 74222901 is pivotal in synthesizing pharmaceuticals (e.g., chiral amines) and fine chemicals. Recent studies highlight its utility in photoredox catalysis and asymmetric synthesis, where its tunable electronic properties enable precise control over stereochemistry .

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